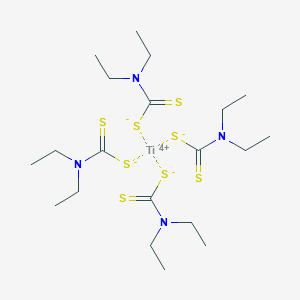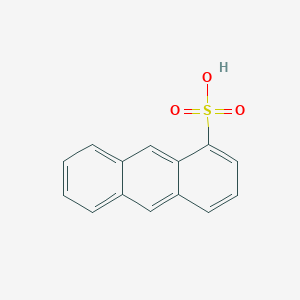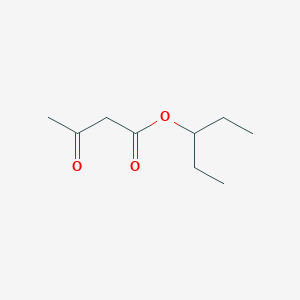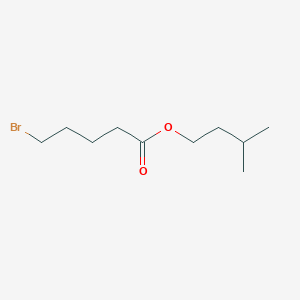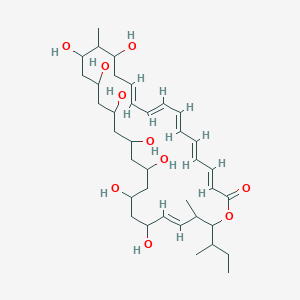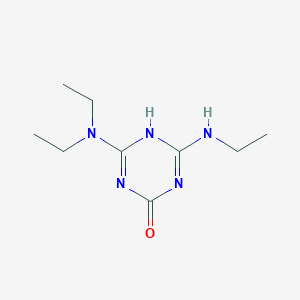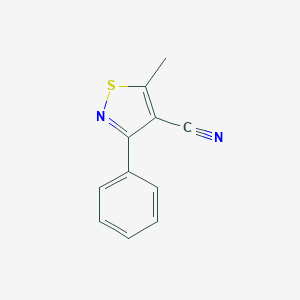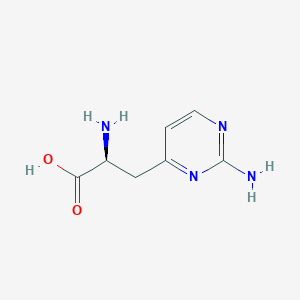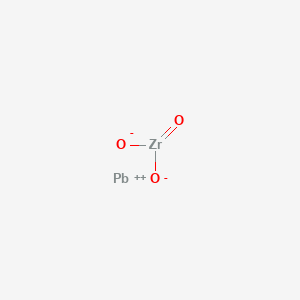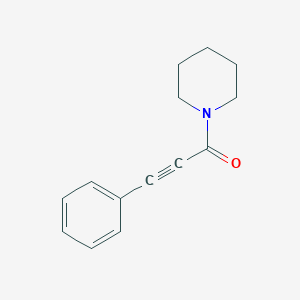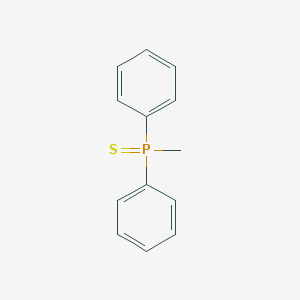
Phosphine sulfide, methyldiphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine sulfide, methyldiphenyl-, also known as diphenylmethanethione, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is composed of sulfur, carbon, hydrogen, and phosphorus atoms, and it has a molecular formula of C13H11PS. In
Wirkmechanismus
The mechanism of action of phosphine sulfide, methyldiphenyl-, is not well understood. However, it is believed that this compound works by inhibiting the growth and replication of microorganisms and viruses. Additionally, it may work by disrupting the cell membranes of these organisms, leading to their death.
Biochemical and Physiological Effects:
Phosphine sulfide, methyldiphenyl-, has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to have antitumor properties, making it useful in the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phosphine sulfide, methyldiphenyl-, in lab experiments is its antimicrobial properties. This compound can be used to inhibit the growth and replication of microorganisms, making it useful in the development of new drugs and treatments. Additionally, the synthesis of this compound is relatively simple and can be performed in a laboratory setting.
However, there are also some limitations to using phosphine sulfide, methyldiphenyl-, in lab experiments. This compound can be toxic and may require special handling and disposal procedures. Additionally, its mechanism of action is not well understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on phosphine sulfide, methyldiphenyl-. One area of research could focus on the development of new drugs and treatments that utilize the antimicrobial and antitumor properties of this compound. Additionally, further research could be done to better understand the mechanism of action of phosphine sulfide, methyldiphenyl-, which could lead to the development of more effective treatments.
Another area of research could focus on the synthesis of other compounds using phosphine sulfide, methyldiphenyl-, as a starting material. This could lead to the development of new drugs and treatments that have unique properties and mechanisms of action.
Overall, phosphine sulfide, methyldiphenyl-, is a compound that has a number of unique properties and potential applications in scientific research. Further research in this area could lead to the development of new drugs and treatments that have the potential to improve human health and well-being.
Synthesemethoden
Phosphine sulfide, methyldiphenyl-, can be synthesized through the reaction of thionyl chloride with Phosphine sulfide, methyldiphenyl-anol. This reaction results in the formation of this compoundanethione, which can be further converted to phosphine sulfide, methyldiphenyl-, through the reaction with phosphorus trichloride. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Phosphine sulfide, methyldiphenyl-, has been widely used in scientific research due to its unique properties. This compound has been found to have antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and treatments. Additionally, phosphine sulfide, methyldiphenyl-, has been used in the synthesis of other compounds, such as phosphine sulfide, diphenyl-, which has been found to have potential anticancer properties.
Eigenschaften
CAS-Nummer |
13639-74-2 |
|---|---|
Molekularformel |
C13H13PS |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H13PS/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
JFBNAFBCBMDKNJ-UHFFFAOYSA-N |
SMILES |
CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
13639-74-2 |
Synonyme |
Methyldiphenylphosphine sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



